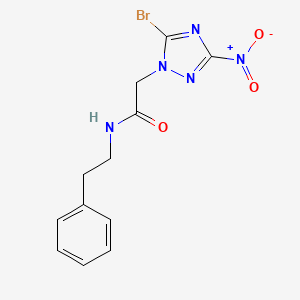
2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a member of the triazole family and is widely used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes that are involved in various metabolic pathways. This compound is also known to interact with specific receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. This compound is known to inhibit the activity of certain enzymes, leading to a decrease in the production of specific metabolites. It is also known to interact with specific receptors in the body, leading to various physiological effects such as analgesia, sedation, and anxiolysis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide has several advantages and limitations for lab experiments. One of the main advantages is its unique properties, which make it an ideal compound for studying various biochemical and physiological processes. However, this compound is also known to have certain limitations, such as its potential toxicity and the need for specific conditions for its synthesis and use.
Orientations Futures
There are several future directions for the study of 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide. One of the main areas of research is the development of new drugs based on this compound for the treatment of various diseases. Another area of research is the study of the biochemical and physiological effects of this compound on living organisms. Additionally, there is a need for further research on the safety and toxicity of this compound, as well as its potential applications in other fields such as materials science and nanotechnology.
Conclusion:
In conclusion, this compound is a unique compound that has several potential applications in scientific research. This compound has unique properties that make it an ideal compound for studying various biochemical and physiological processes. However, further research is needed to fully understand the mechanism of action of this compound, as well as its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 5-bromo-3-nitro-1H-1,2,4-triazole with N-(2-phenylethyl)acetamide in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to achieve the desired product.
Applications De Recherche Scientifique
2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide has several potential applications in scientific research. This compound is widely used in medicinal chemistry to develop new drugs for the treatment of various diseases. It is also used in biochemistry to study the biochemical and physiological effects of various compounds on living organisms.
Propriétés
IUPAC Name |
2-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN5O3/c13-11-15-12(18(20)21)16-17(11)8-10(19)14-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWMTEQEDKDISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C(=NC(=N2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-bromo-2-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6092146.png)
![5-(1,3-benzodioxol-5-yl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6092166.png)
![4-(5-{[1-(2-pyridinyl)-3-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)benzonitrile](/img/structure/B6092168.png)
![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol](/img/structure/B6092177.png)
![5-{[(3-bromophenyl)amino]sulfonyl}-2-chloro-N-(2-methylphenyl)benzamide](/img/structure/B6092185.png)
![8,8-dimethyl-5-(2-nitrophenyl)-2-(propylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6092194.png)

![4-[(1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)carbonyl]morpholine](/img/structure/B6092209.png)
![3-(4-chlorophenyl)-7-(2-thienyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B6092213.png)
![3-amino-N-benzyl-4,5,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6092218.png)

![1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B6092239.png)
![3-{[cyclohexyl(methyl)amino]methyl}-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6092246.png)
![6-({[4-(butoxycarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B6092260.png)
